3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 4. Its structure includes a benzenesulfonyl group at position 3, a 3-chlorophenylmethyl substituent at position 1, and a methoxy group at position 5.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBIBJHBCGNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-chlorobenzyl chloride in the presence of a base like sodium hydride.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, 3-chlorobenzyl chloride, phenylsulfonyl chloride, pyridine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one would depend on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, which can be useful in anticancer therapies.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs identified in the literature, emphasizing substituent variations and their theoretical implications (Table 1).
Table 1: Structural Comparison of Quinolin-4-One Derivatives
Key Structural Differences and Implications
The 4-ethylbenzenesulfonyl group in introduces steric bulk and lipophilicity, possibly improving membrane permeability but reducing aqueous solubility .
Benzyl Group Modifications
- The 3-chlorophenylmethyl substituent in the target compound differs from the 4-methylphenyl () and 4-fluorophenyl () groups. The 3-chloro substitution may enhance lipophilicity and influence binding affinity in hydrophobic pockets of biological targets compared to para-substituted analogs .
In contrast, fluoro () and diethylamino () groups alter electronic properties and hydrogen-bonding capacity, which could affect interactions with enzymes or receptors .
Research Findings and Theoretical Insights
While direct biological data for the target compound are unavailable, inferences can be drawn from structural trends:
- Methoxy vs. Fluoro at R6 : Methoxy’s electron-donating nature may reduce oxidative metabolism compared to fluoro, which is inert but polar. This could extend the target compound’s half-life .
- 3-Chlorophenyl vs. 4-Substituted Benzyl Groups : The meta-chloro substituent may create unique steric or electronic interactions in protein binding sites, differentiating it from para-substituted analogs .
- Unsubstituted Benzenesulfonyl : The absence of sulfonyl substituents might reduce off-target interactions compared to halogenated or alkylated derivatives .
Biological Activity
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one
- Molecular Formula : C23H18ClNO4S
The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core through methods like Skraup synthesis and subsequent modifications to introduce functional groups such as methoxy and benzenesulfonyl groups .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown potential in reducing cell viability in human non-small cell lung cancer A549 cells .
- Antimicrobial Properties : The compound has demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness as an acetylcholinesterase inhibitor has also been noted .
-
Mechanism of Action : The biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Intercalation : Like many quinoline derivatives, it may intercalate into DNA, disrupting its function.
- Receptor Binding : It may modulate cellular signaling pathways by binding to specific receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study assessed the inhibitory effects of various quinoline derivatives on A549 cells. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs like 5-fluorouracil .
- Antibacterial Screening : Another research effort focused on the antibacterial properties of sulfonamide derivatives, including this compound. The results showed significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Data Summary Table
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the quinoline core and benzylation with 3-chlorobenzyl groups. Key parameters include:
- Temperature control : Maintaining 60–80°C during sulfonylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane aids in intermediate purification .
- Catalyst use : Lewis acids like AlCl₃ may accelerate benzylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .
Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR confirms intermediate and final product integrity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal XRD using SHELXL (for refinement) resolves the dihydroquinolin-4-one core and substituent geometry .
- NMR spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carbonyl groups) verify regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 483.08 (C₂₄H₂₀ClN₂O₅S⁺) .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .
Q. What experimental approaches are used to assess solubility and stability under varying conditions?
- Methodological Answer :
- Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) with HPLC quantification .
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify decomposition temperatures (>200°C) .
- Photostability : Exposure to UV light (254 nm) over 72 hours, monitored via UV-Vis spectroscopy for absorbance shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target interactions .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-chlorophenyl with fluorophenyl) to correlate substituent effects with activity trends .
- Meta-analysis : Cross-reference published IC₅₀ values with experimental conditions (e.g., serum concentration, incubation time) to identify protocol-dependent variability .
Q. What mechanistic insights can be gained from studying sulfonyl group reactivity in this compound?
- Methodological Answer :
- Kinetic studies : Monitor sulfonate hydrolysis (pH-dependent) via ¹H NMR, tracking benzyl alcohol byproduct formation .
- Isotopic labeling : Incorporate ³⁵S-labeled benzenesulfonyl groups to trace metabolic fate in hepatocyte models .
- Computational modeling : Density functional theory (DFT) calculates sulfonyl group electrophilicity and nucleophilic attack barriers .
Q. How can computational tools predict and validate binding modes with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite screens against kinase ATP-binding pockets (e.g., PI3Kγ), prioritizing poses with lowest ΔG .
- MD simulations : GROMACS runs (100 ns) assess binding stability (RMSD <2 Å) and hydrogen bond persistence with catalytic residues .
- Mutagenesis validation : Replace predicted interacting residues (e.g., Lys833 in PI3Kγ) to confirm docking results via enzymatic activity assays .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Polymorph screening : Vapor diffusion (e.g., methanol/water) at 4°C vs. 25°C to identify stable crystal forms .
- Co-crystallization : Add fragment ligands (e.g., ATP analogs) to enhance lattice packing .
- Cryoprotection : Soak crystals in glycerol-containing cryo-buffers (20–25%) for XRD data collection at 100 K .
Q. How should researchers handle discrepancies in spectroscopic or crystallographic data?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC and XRD-derived torsion angles .
- Error analysis : Calculate R-factors for XRD (R₁ <5%) and NMR signal-to-noise ratios (>20:1) to assess data reliability .
- Peer validation : Deposit crystallographic data in the Cambridge Structural Database (CSD) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
